2-(3-Bromo-5-methylphenyl)morpholine
Overview
Description
2-(3-Bromo-5-methylphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO. It is a morpholine derivative where the morpholine ring is substituted with a 3-bromo-5-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylphenyl)morpholine typically involves the reaction of 3-bromo-5-methylphenylamine with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common synthetic route is as follows:
Starting Materials: 3-bromo-5-methylphenylamine and morpholine.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: A suitable solvent like ethanol or methanol is used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methylphenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylmorpholine without the bromine substituent.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(3-azido-5-methylphenyl)morpholine, while oxidation with m-CPBA would produce the corresponding N-oxide .
Scientific Research Applications
2-(3-Bromo-5-methylphenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylphenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine substituent can enhance the compound’s binding affinity and selectivity towards its molecular targets. The morpholine ring can interact with various biological pathways, influencing the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-methylphenyl)morpholine: Similar structure but with a chlorine substituent instead of bromine.
2-(3-Fluoro-5-methylphenyl)morpholine: Contains a fluorine substituent, which can alter its reactivity and biological activity.
2-(3-Iodo-5-methylphenyl)morpholine: The iodine substituent can significantly impact the compound’s properties due to its larger atomic size and reactivity.
Uniqueness
2-(3-Bromo-5-methylphenyl)morpholine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen substituents. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding properties, making it a valuable intermediate in various chemical syntheses .
Biological Activity
2-(3-Bromo-5-methylphenyl)morpholine is an organic compound characterized by the molecular formula CHBrNO. This morpholine derivative is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and various forms of cancer. The presence of a bromine atom in its structure enhances its biological activity through specific interactions with biological targets.
The compound's unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction. The bromine atom can be substituted with other nucleophiles, potentially altering its pharmacological profile. The morpholine ring plays a crucial role in modulating the activity of enzymes and receptors involved in neurodegenerative diseases and cancer.
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. The bromine substituent enhances binding affinity, while the morpholine ring facilitates interactions with various biological pathways, influencing its overall pharmacological effects .
Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. For instance, it has been evaluated against several cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The MTT assay indicated significant cytotoxic effects, with IC values comparable to established chemotherapeutic agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of bacterial species. The compound was tested using standard Petri dish methodologies against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential as an antimicrobial agent .
Case Studies
- Cytotoxicity Studies : In a study assessing the cytotoxicity of morpholine derivatives, including this compound, researchers utilized the MTT assay to evaluate effects on cancer cell lines. Results indicated that compounds with similar structures exhibited significant growth inhibition, supporting further investigation into their mechanisms .
- Receptor Interaction Studies : Morpholine derivatives have been shown to modulate receptors involved in mood disorders and neurodegenerative diseases. Specifically, studies have highlighted how these compounds can interact with cannabinoid receptors and other metabotropic receptors, which may lead to therapeutic applications in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-4-9(6-10(12)5-8)11-7-13-2-3-14-11/h4-6,11,13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAVHQDUFEEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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